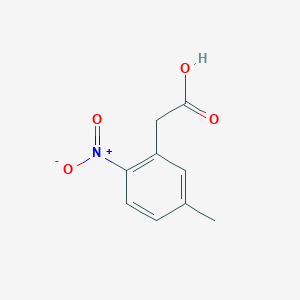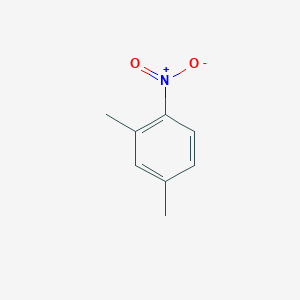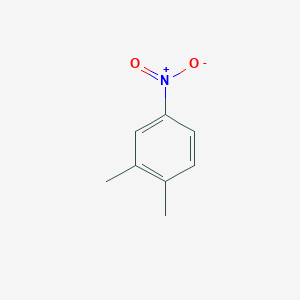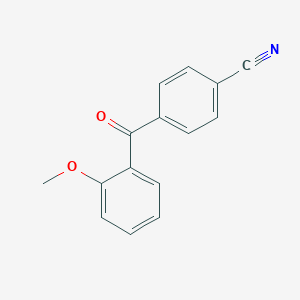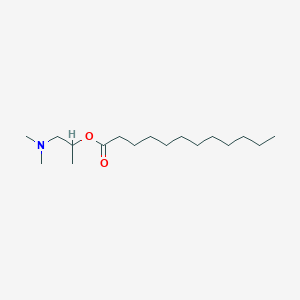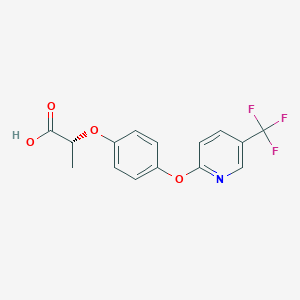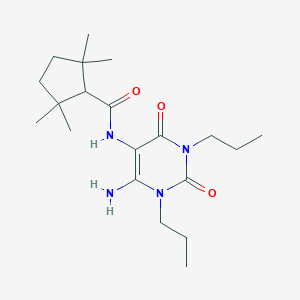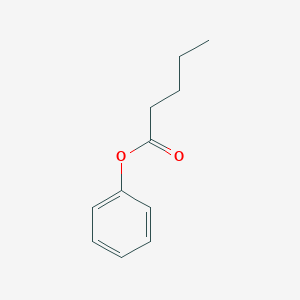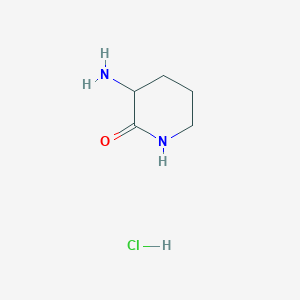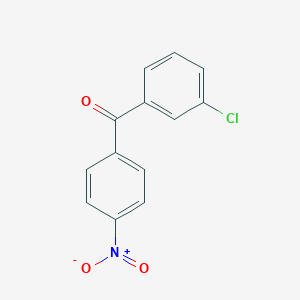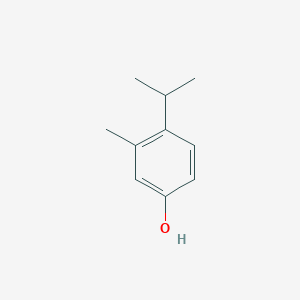
4-Isopropyl-3-methylphenol
Overview
Description
Mechanism of Action
Target of Action
4-Isopropyl-3-methylphenol (IPMP) is known to have a broad spectrum of antimicrobial activity, acting uniformly on various bacterial, yeast, mold, and some viral species . It has been shown to have strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .
Mode of Action
It is known to suppress oxidation and prevent degradation of co-existing materials . This property, along with its bactericidal activity, is advantageous for preservation of the quality of preparations including cosmetics in which large amounts of materials that are likely to degrade by oxidation such as oils and fats, perfumes, vitamins, and hormones are contained .
Biochemical Pathways
For instance, it has been shown to inhibit the growth or biofilm formation of Candida species, Aggregatibacter actinomycetemcomitans, Staphylococcus aureus, and Pseudomonas aeruginosa .
Pharmacokinetics
It is known that ipmp is highly stable and retains its properties over an extended period of time .
Result of Action
The primary result of IPMP’s action is its antimicrobial effect. It has been shown to have strong biofilm formation inhibitory activity, as well as antifungal and antimicrobial effects against Candida fungi and multiple intraoral pathogenic microorganisms . This makes it a promising treatment option for oral infections .
Action Environment
The efficacy and stability of IPMP can be influenced by environmental factors. For instance, it is known to absorb ultraviolet rays between wavelengths of 250-300 nm (peak absorption wavelength 279 nm) and shows antioxidant action . It should be noted that ipmp is classified as combustible and should be stored properly to prevent ignition . It should also be avoided in contact with strong oxidizing agents i.e. nitrates, oxidizing acids, chlorine bleaches, pool chlorine etc. as ignition may result .
Biochemical Analysis
Biochemical Properties
4-Isopropyl-3-methylphenol plays a crucial role in biochemical reactions. It exhibits strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton . It also shows actions on the influenza virus
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been shown to inhibit biofilm formation and exhibit antifungal and antibacterial effects against Candida fungi and multiple intraoral pathogenic microorganisms . It influences cell function by uniformly acting on various bacterial, yeast, mold, and some viral species .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It suppresses oxidation and prevents the degradation of co-existing materials
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is highly stable and retains its properties over an extended period
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Cymen-5-ol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl alcohol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, o-Cymen-5-ol is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality production .
Types of Reactions:
Oxidation: o-Cymen-5-ol can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction of o-Cymen-5-ol can lead to the formation of various reduced phenolic compounds.
Substitution: o-Cymen-5-ol can participate in electrophilic aromatic substitution reactions, where the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent oxidation.
Substitution: Halogens, sulfonating agents; reactions are often conducted under acidic or basic conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
o-Cymen-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in studies related to antimicrobial activity and its effects on various microorganisms.
Medicine: Investigated for its potential use in oral health care products due to its antimicrobial properties.
Comparison with Similar Compounds
Carvacrol: Exhibits potent antimicrobial activity, often used in food preservation and as a flavoring agent.
Chlorothymol: Used as an antiseptic and disinfectant, particularly in dental care products.
Uniqueness of o-Cymen-5-ol: o-Cymen-5-ol is unique due to its balanced antimicrobial activity and low toxicity profile, making it suitable for use in a wide range of cosmetic and personal care products .
Properties
IUPAC Name |
3-methyl-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALWSVNUBBQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186026 | |
| Record name | o-Cymen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3228-02-2 | |
| Record name | 3-Methyl-4-isopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Cymen-5y-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Cymen-5-ol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Isopropyl-3-methylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Cymen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CYMEN-5-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


